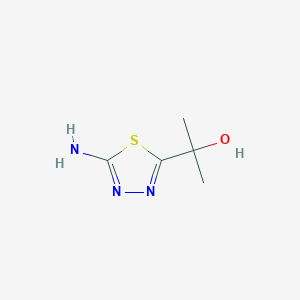

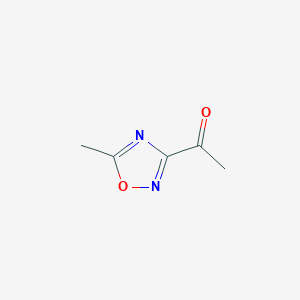

![molecular formula C21H23N3O3S2 B2508463 N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-06-7](/img/structure/B2508463.png)

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide derivatives with cytotoxic, antimicrobial, and pharmacological activities, which can provide a context for understanding the chemical class to which the compound belongs. Carboxamide derivatives are known for their biological activities and are often synthesized for potential therapeutic applications .

Synthesis Analysis

The synthesis of carboxamide derivatives typically involves the reaction of amines with carboxylic acids or their derivatives. For instance, the synthesis of benzo[b][1,6]naphthyridine carboxamide derivatives was achieved by reacting a quinoline dione with primary amines . Another example includes the synthesis of thiazolidine-2,4-dione carboxamide derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology . These methods highlight the versatility in the synthesis of carboxamide derivatives, which could be applicable to the synthesis of "this compound" by adapting the amine and carboxylic acid precursors.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of the carboxamide group, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the biological activity of these compounds. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Such structural analyses are essential for understanding the interaction of carboxamide derivatives with biological targets.

Chemical Reactions Analysis

Carboxamide derivatives can participate in various chemical reactions due to their reactive carboxamide moiety. The papers provided do not detail specific reactions involving "this compound," but they do mention the reactivity of similar compounds. For instance, the synthesis of triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino carboxamides involved dehydrosulfurization under the influence of excess HgO . Understanding the reactivity of the carboxamide group can help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The papers do not provide specific data on the physical and chemical properties of "this compound," but they do report on the properties of related compounds. For example, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives was evaluated, indicating their stability and bioactivity . These properties are critical for the development of new pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, as part of the thiazole derivatives family, has been extensively studied for its varied biological activities. Thiazole derivatives are known for their antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory activities. Specifically, certain thiazole carboxamides exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mhaske et al., 2011).

Antibacterial Agents

Derivatives of benzo[d]thiazol, closely related to this compound, have been synthesized and evaluated for their antibacterial properties. Some of these compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of these compounds as novel classes of antibacterial agents (Palkar et al., 2017).

Microwave-Assisted Synthesis and Antimicrobial Activity

A microwave-assisted synthesis approach has been used to create benzothiazole-2-carboxamide derivatives with significant antibacterial and antifungal activities. This approach offers an efficient method for synthesizing compounds with potential therapeutic applications (Raval et al., 2012).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the thiazole carboxamides, have shown potent cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2005).

Dual Src/Abl Kinase Inhibitor

Some thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against various tumor cell lines. This suggests a potential role in oncology therapeutics (Lombardo et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of this process . The compound has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGQCVKUIJKMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

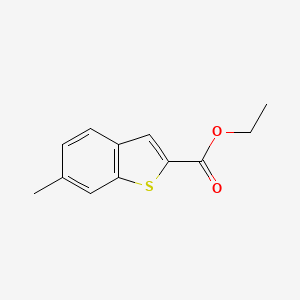

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

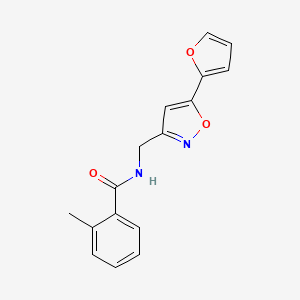

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)

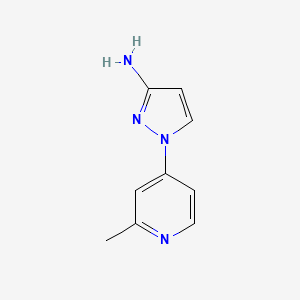

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)